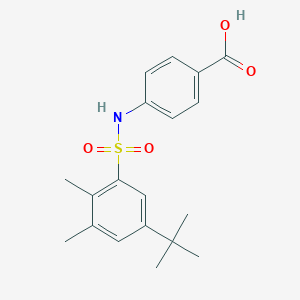

4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 40.8 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(5-tert-butyl-2,3-dimethylphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S/c1-12-10-15(19(3,4)5)11-17(13(12)2)25(23,24)20-16-8-6-14(7-9-16)18(21)22/h6-11,20H,1-5H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLNQJYJSZKXKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801321534 |

Source

|

| Record name | 4-[(5-tert-butyl-2,3-dimethylphenyl)sulfonylamino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24787621 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

380344-35-4 |

Source

|

| Record name | 4-[(5-tert-butyl-2,3-dimethylphenyl)sulfonylamino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid.

An In-depth Technical Guide to the Synthesis and Characterization of 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a molecule of significant interest within medicinal chemistry. The benzenesulfonamide moiety is a well-established pharmacophore, and its combination with a benzoic acid functional group creates a scaffold with potential applications as an inhibitor for various metalloenzymes, such as carbonic anhydrases, and as a precursor for novel therapeutic agents.[1][2][3] This document outlines a robust and logical synthetic strategy, provides detailed, field-tested experimental protocols, and describes the full suite of analytical techniques required to confirm the structural integrity and purity of the title compound. It is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically rigorous guide to synthesizing and validating this and structurally related compounds.

Introduction: Scientific Context and Rationale

The sulfonamide functional group (-S(=O)₂-N-) is a cornerstone of modern medicinal chemistry, most famously recognized for its role in the development of sulfa drugs, the first class of synthetic antimicrobial agents.[4] These drugs function as structural analogs of p-aminobenzoic acid (PABA), competitively inhibiting the enzyme dihydropteroate synthetase in bacteria, which is crucial for folic acid synthesis.[5] This mechanism highlights a key principle: the sulfonamide scaffold is an effective mimic for biological substrates, enabling it to interfere with enzymatic processes.

Beyond their antimicrobial properties, aromatic sulfonamides are attractive pharmacophores for a wide range of therapeutic targets.[6] The sulfonamide moiety is a potent zinc-binding group, making it an ideal scaffold for designing inhibitors of zinc-containing metalloenzymes.[7] A prominent example is the inhibition of carbonic anhydrases (CAs), where certain isoforms like CA IX are overexpressed in hypoxic tumors, making them a validated target for anticancer drug development.[7]

The target molecule, this compound, combines this privileged sulfonamide core with a benzoic acid derivative. This design is deliberate; the benzoic acid portion can participate in hydrogen bonding, salt bridge formation, or serve as a handle for further chemical modification, potentially enhancing binding affinity and selectivity for a target receptor. The sterically hindered 5-tert-butyl-2,3-dimethylbenzene group provides a bulky, lipophilic domain that can probe deep hydrophobic pockets within an enzyme's active site, a common strategy for improving potency and modulating pharmacokinetic properties. Therefore, the synthesis and characterization of this molecule serve as a valuable case study and a foundational step for structure-activity relationship (SAR) explorations in drug discovery programs.

Synthetic Strategy and Retrosynthesis

The most direct and reliable approach for constructing the target sulfonamide linkage is through the nucleophilic attack of an amine onto a sulfonyl chloride. This classic method, often related to the Hinsberg reaction, is widely employed for its efficiency and high yields.[4]

Our retrosynthetic analysis deconstructs the target molecule at the S-N bond, identifying two key precursors:

-

4-aminobenzoic acid : A commercially available bifunctional molecule that provides the nucleophilic amino group and the benzoic acid moiety.

-

5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride : The electrophilic partner, which must be synthesized from its corresponding arene.

The forward synthesis, therefore, involves two primary stages: the preparation of the sulfonyl chloride and the subsequent coupling reaction.

Experimental Protocols

Stage 1: Synthesis of 5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride

Rationale: The conversion of an arene to a sulfonyl chloride is most commonly achieved via electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H).[8] This powerful reagent directly introduces the -SO₂Cl group onto the aromatic ring. The reaction must be performed at low temperatures to control its high reactivity and prevent side reactions.[8]

Materials & Reagents:

| Reagent | M.W. | Amount (Equiv.) | Quantity |

| 5-tert-butyl-1,2,3-trimethylbenzene | 176.31 | 1.0 | 10.0 g |

| Chlorosulfonic acid | 116.52 | 4.0 | 20 mL |

| Dichloromethane (DCM) | 84.93 | - | 100 mL |

| Ice | - | - | As needed |

Step-by-Step Protocol:

-

Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the apparatus is dry.

-

Charge the flask with 5-tert-butyl-1,2,3-trimethylbenzene (10.0 g) and dichloromethane (50 mL).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add chlorosulfonic acid (20 mL) dropwise via the dropping funnel over 30 minutes. Caution: This reaction is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker. This will quench the excess chlorosulfonic acid.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with cold water (100 mL), then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride as an oil or low-melting solid. This intermediate is often used in the next step without further purification.

Stage 2: Synthesis of this compound

Rationale: This step involves the S-N coupling of the synthesized sulfonyl chloride with 4-aminobenzoic acid.[9] The reaction is typically carried out in the presence of a base, such as pyridine, which serves a dual purpose: it acts as a solvent and neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Materials & Reagents:

| Reagent | M.W. | Amount (Equiv.) | Quantity |

| 5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride | 274.80 | 1.0 | (From Stage 1) |

| 4-Aminobenzoic acid | 137.14 | 1.1 | ~5.8 g |

| Pyridine | 79.10 | - | 50 mL |

| 2M Hydrochloric Acid | - | - | ~100 mL |

| Ethanol/Water | - | - | For recrystallization |

Step-by-Step Protocol:

-

In a 250 mL round-bottom flask, dissolve 4-aminobenzoic acid (~5.8 g) in pyridine (50 mL) with gentle warming if necessary.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride from Stage 1 in a minimal amount of pyridine and add it dropwise to the 4-aminobenzoic acid solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight (approx. 16 hours).

-

Pour the reaction mixture into 300 mL of ice-cold 2M HCl. This will neutralize the pyridine and precipitate the product.

-

Stir the resulting suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold deionized water to remove any remaining salts.

-

Dry the crude product under vacuum.

Purification: Recrystallization

Rationale: Recrystallization is a powerful technique for purifying solid organic compounds.[10] The principle relies on the differential solubility of the compound and its impurities in a solvent system at varying temperatures.[11][12] An ethanol/water mixture is often effective for sulfonamides, where the compound is soluble in hot ethanol but less soluble upon the addition of water and cooling.

Step-by-Step Protocol:

-

Dissolve the crude, dry product in a minimum amount of boiling ethanol in an Erlenmeyer flask.

-

Once fully dissolved, add hot water dropwise until the solution becomes faintly cloudy (the saturation point).

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature. Crystal formation should begin.

-

Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water (50:50).

-

Dry the final product in a vacuum oven at 60 °C to a constant weight.

Characterization and Data Interpretation

A multi-technique approach is essential to unambiguously confirm the structure and purity of the synthesized compound.

¹H and ¹³C NMR Spectroscopy

Principle: NMR spectroscopy probes the chemical environment of ¹H (proton) and ¹³C nuclei. The chemical shift (δ) of each nucleus provides information about its electronic environment, while signal splitting (in ¹H NMR) reveals adjacent, non-equivalent protons.

Expected ¹H NMR Data (in DMSO-d₆):

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| COOH | ~12.5-13.0 | broad singlet | 1H | Carboxylic acid proton |

| SO₂NH | ~10.0-10.5 | singlet | 1H | Sulfonamide proton |

| Ar-H | ~7.8-8.0 | doublet | 2H | Protons ortho to COOH |

| Ar-H | ~7.2-7.4 | doublet | 2H | Protons ortho to NH |

| Ar-H | ~7.0-7.5 | multiplet | 2H | Protons on the dimethylbenzene ring |

| Ar-CH₃ | ~2.2-2.5 | singlet | 6H | Two methyl groups on the ring |

| -C(CH₃)₃ | ~1.3 | singlet | 9H | Tert-butyl group |

Expected ¹³C NMR Data (in DMSO-d₆): Aromatic carbons typically resonate in the 110-160 ppm region.[13][14]

| Carbons | Predicted δ (ppm) | Assignment |

| C=O | ~167 | Carboxylic acid carbonyl |

| Aromatic C | ~115-150 | Multiple signals for all aromatic carbons |

| -C (CH₃)₃ | ~35 | Quaternary carbon of tert-butyl group |

| -C(C H₃)₃ | ~31 | Methyl carbons of tert-butyl group |

| Ar-CH₃ | ~15-20 | Two methyl carbons on the ring |

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of specific chemical bonds. It is an excellent tool for identifying functional groups.

Expected Key FTIR Absorptions:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |

| Carboxylic Acid O-H | Stretch | 2500-3300 | Very broad, often obscuring C-H stretches[15][16] |

| Carboxylic Acid C=O | Stretch | 1680-1710 | Strong, sharp |

| Sulfonamide N-H | Stretch | 3200-3300 | Medium, sharp |

| Sulfonamide S=O | Asymmetric Stretch | 1320-1350 | Strong[17] |

| Sulfonamide S=O | Symmetric Stretch | 1150-1170 | Strong[17] |

| Aromatic C-H | Stretch | 3000-3100 | Medium to weak, sharp |

Mass Spectrometry (MS)

Principle: Mass spectrometry ionizes molecules and separates them based on their mass-to-charge ratio (m/z). Electrospray Ionization (ESI) is a soft technique ideal for this type of molecule, typically showing a strong signal for the protonated molecular ion [M+H]⁺.

-

Expected Molecular Weight: 377.49 g/mol

-

Expected [M+H]⁺: m/z = 378.5

-

Key Fragmentation: A common fragmentation pathway for aromatic sulfonamides is the loss of SO₂ (64 Da) from the parent ion.[6] Another typical fragmentation involves cleavage of the S-N bond.[18]

Melting Point

Principle: A pure crystalline solid will exhibit a sharp and reproducible melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. This simple technique provides an excellent indication of the compound's purity.

Safety Precautions

-

Chlorosulfonic acid is extremely corrosive and reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Add it slowly and control the temperature carefully.

-

Pyridine is flammable, toxic, and has a strong, unpleasant odor. Handle only in a fume hood.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. Minimize exposure by working in a well-ventilated area.

-

The final product and intermediates should be handled with standard laboratory PPE, as their toxicological properties are not fully characterized.

Conclusion

This guide has detailed a reliable and well-grounded methodology for the synthesis of this compound. By following the two-stage synthesis involving the preparation of a key sulfonyl chloride intermediate and its subsequent coupling with 4-aminobenzoic acid, the target compound can be obtained in good yield. The purification via recrystallization ensures high purity, which can be rigorously verified using the described characterization techniques of NMR, FTIR, and mass spectrometry. The presented protocols and data serve as a solid foundation for researchers to produce this valuable chemical scaffold for further investigation in medicinal chemistry and drug discovery.

References

-

Malone, C., & Sheppard, T. D. (2021). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Jampilek, J., & Kralova, K. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. Available at: [Link]

-

Zhang, J., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. Available at: [Link]

-

Al-Janabi, A. S. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. ResearchGate. Available at: [Link]

-

Banci, L., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... ResearchGate. Available at: [Link]

-

Shi, W., et al. (2020). meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]

-

ResearchGate. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. ResearchGate. Available at: [Link]

-

MDPI. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Available at: [Link]

-

Oxford Academic. (2002). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Chemistry LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. Available at: [Link]

- Google Patents. (n.d.). CN102617335B - Process for synthesizing p-tert-butylbenzoic acid. Google Patents.

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

-

University of Technology, Iraq. (2021). Experimental No. (4) Recrystallization. University of Technology, Iraq. Available at: [Link]

-

University of California, Irvine. (n.d.). Synthesis of sulfonyl chloride substrate precursors. University of California, Irvine. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of Benzoic acid t-butyl ester. PrepChem.com. Available at: [Link]

-

RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available at: [Link]

-

Taylor & Francis Online. (2020). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online. Available at: [Link]

-

ResearchGate. (2005). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Available at: [Link]

-

Zeitschrift für Naturforschung. (2003). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. University of Calgary. Available at: [Link]

- Google Patents. (n.d.). CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride. Google Patents.

-

University of Colorado Boulder. (n.d.). Recrystallization. University of Colorado Boulder. Available at: [Link]

-

RSC Publishing. (2020). A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. RSC Publishing. Available at: [Link]

-

YouTube. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. YouTube. Available at: [Link]

-

ResearchGate. (2010). Structure and conformational dynamics of an aromatic sulfonamide: NMR,... ResearchGate. Available at: [Link]

- Google Patents. (n.d.). CN106316938B - A kind of preparation method of P-aminobenzene-sulfonamide compound. Google Patents.

-

ResearchGate. (2000). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. (2006). Mass Spectrometry of Sulfonic Acids and Their Derivatives. ResearchGate. Available at: [Link]

-

California State University, Los Angeles. (n.d.). recrystallization-2.doc.pdf. California State University, Los Angeles. Available at: [Link]

-

MDPI. (2021). Synthesis of Benzo[19][20]thiazolo[2,3-c][5][19][21]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. MDPI. Available at: [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

-

National Institutes of Health. (2015). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Institutes of Health. Available at: [Link]

-

Organic Syntheses. (2025). Preparation of N-tert-Butylbenzenesulfinimidoyl Chloride. Organic Syntheses. Available at: [Link]

-

Wikipedia. (n.d.). N-tert-Butylbenzenesulfinimidoyl chloride. Wikipedia. Available at: [Link]

-

International Journal of ChemTech Research. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research. Available at: [Link]

-

Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]

-

National Institutes of Health. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. National Institutes of Health. Available at: [Link]

-

MDPI. (2022). Barium 5-(tert-butyl)-2,3-dihydroxybenzenesulfonate. MDPI. Available at: [Link]

- Google Patents. (n.d.). EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde. Google Patents.

Sources

- 1. meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride | 339370-16-0 | Benchchem [benchchem.com]

- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mt.com [mt.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. rsc.org [rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. znaturforsch.com [znaturforsch.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid: Physicochemical Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid based on available chemical information and data from structurally related compounds. As of the latest literature search, specific experimental data for this exact molecule is not publicly available. Therefore, this guide utilizes established principles of medicinal chemistry and extrapolates information from analogous structures to provide a robust framework for researchers.

Introduction: The Benzenesulfonamido Benzoic Acid Scaffold

The benzenesulfonamido benzoic acid moiety is a recognized pharmacophore in medicinal chemistry, forming the structural backbone of a diverse range of biologically active compounds. The sulfonamide group, a stable and synthetically accessible functional group, is a cornerstone of numerous therapeutic agents, including antibacterial, and anticancer drugs. Its ability to act as a hydrogen bond donor and acceptor, coupled with the variable substitution patterns on the aromatic rings, allows for the fine-tuning of physicochemical and pharmacological properties. This guide focuses on a specific, yet uncharacterized, member of this family: this compound.

This document will delve into the predicted physicochemical properties of this compound, propose a viable synthetic route based on established methodologies, and explore its potential biological activities by drawing parallels with structurally similar molecules.

Molecular Structure and Predicted Physicochemical Properties

The chemical structure of this compound is presented below.

Molecular Formula: C₁₉H₂₃NO₄S

Molecular Weight: 361.46 g/mol

IUPAC Name: 4-[(5-tert-butyl-2,3-dimethylphenyl)sulfonylamino]benzoic acid

A summary of its predicted physicochemical properties is provided in the table below. These values, calculated using computational models, offer initial guidance for experimental design.

| Property | Predicted Value | Significance in Drug Discovery |

| LogP (Octanol-Water Partition Coefficient) | 4.4 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 91.85 Ų | Suggests moderate cell permeability. |

| Hydrogen Bond Donors | 2 | The amine and carboxylic acid protons can participate in hydrogen bonding with biological targets. |

| Hydrogen Bond Acceptors | 5 | The oxygen atoms of the sulfonyl and carboxyl groups can act as hydrogen bond acceptors. |

| pKa (acidic) | ~4-5 (Carboxylic Acid) | The carboxylic acid is expected to be deprotonated at physiological pH, influencing solubility and receptor interactions. |

| pKa (basic) | ~9-10 (Sulfonamide N-H) | The sulfonamide proton is weakly acidic and would require a strong base for deprotonation. |

Proposed Synthetic Pathway

While a specific, published synthesis for this compound has not been identified, a reliable synthetic route can be proposed based on well-established sulfonamide formation reactions. The most common and effective method involves the reaction of a sulfonyl chloride with an amine.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the target compound via the coupling of 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride and 4-aminobenzoic acid.

Materials:

-

5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride

-

4-Aminobenzoic acid

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-aminobenzoic acid (1.0 eq) in pyridine (used as both solvent and base) or in an aprotic solvent like DCM containing an excess of a tertiary amine base (e.g., triethylamine, 2-3 eq).

-

Addition of Sulfonyl Chloride: To the stirred solution, add 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride (1.0-1.2 eq) portion-wise at 0 °C (ice bath). The reaction is exothermic, and slow addition helps to control the temperature.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

If pyridine is used as the solvent, remove it under reduced pressure.

-

Dilute the reaction mixture with DCM and wash sequentially with 1M HCl to remove the base, water, and brine.

-

If a tertiary amine in DCM is used, begin by washing with 1M HCl.

-

-

Acidification and Extraction: To protonate the benzoic acid, the organic layer should be extracted with a saturated sodium bicarbonate solution. The aqueous layer, containing the sodium salt of the product, is then acidified with 1M HCl until a precipitate forms. The product is then extracted back into an organic solvent like ethyl acetate.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system to yield the final product.

Causality behind Experimental Choices:

-

The use of a base (pyridine or triethylamine) is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

-

The reaction is typically performed at a low initial temperature to control the exothermic nature of the acylation reaction.

-

The aqueous work-up with acid and base allows for the separation of the desired product from unreacted starting materials and by-products.

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activity and Therapeutic Applications

The biological activity of this compound has not been reported. However, based on its structural features, we can infer potential areas of therapeutic interest. The sulfonamide moiety is a key pharmacophore in a wide array of drugs, and its combination with a benzoic acid scaffold opens up numerous possibilities for biological interactions.

Antimicrobial Activity

Many sulfonamide-containing compounds exhibit antimicrobial properties by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[1] The structural similarity of the 4-aminobenzoic acid portion of the molecule to para-aminobenzoic acid (PABA), the natural substrate of DHPS, suggests that this compound could potentially exhibit antibacterial activity.

Anticancer Activity

Derivatives of 4-aminobenzoic acid have been investigated for their anticancer properties.[2] The mechanism of action for such compounds can be varied, including the inhibition of enzymes crucial for cancer cell proliferation or the induction of apoptosis. The specific substitution pattern on the benzenesulfonamide ring of the target molecule could modulate its interaction with various biological targets implicated in cancer pathways.

Analytical Characterization

A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would provide information on the number and connectivity of protons in the molecule. Expected signals would include those for the tert-butyl group, the two methyl groups, the aromatic protons, and the exchangeable protons of the amine and carboxylic acid.

-

¹³C NMR would show the number of unique carbon environments.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H, C=O, S=O, and aromatic C-H bonds would be expected.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Melting Point Analysis: To determine the melting point and assess the purity of the synthesized compound.

Conclusion

While specific experimental data on this compound is currently lacking in the scientific literature, this guide provides a comprehensive framework for its synthesis, characterization, and potential biological evaluation. Based on the well-established chemistry and pharmacology of the benzenesulfonamido benzoic acid scaffold, this molecule holds promise for further investigation, particularly in the areas of antimicrobial and anticancer research. The proposed synthetic protocol offers a clear and efficient pathway for its preparation, enabling researchers to explore its physicochemical properties and biological activities.

References

-

Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 37(15), 2535-2544. [Link]

-

MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

-

MOLBASE. 3-[(4-tert-butylphenyl)sulfonylamino]benzoic acid. [Link]

-

PubChem. 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid. [Link]

-

PubChem. 4-(4-Butoxy-3-methylbenzenesulfonamido)benzoic acid. [Link]

-

PubChem. 5-[[4-[3-carboxy-4-[[4-(2-methoxyethyl)phenyl]sulfonylamino]anilino]-4-oxobutanoyl]amino]benzoic acid. [Link]

-

PubChemLite. This compound. [Link]

-

ResearchGate. 4-(substituted phenylsulfonamido) benzoic acids. [Link]

-

S. K. Jain, et al. (2014). Synthesis and biological evaluation of some new benzenesulphonamide derivatives. Frontiers in Chemistry, 2, 73. [Link]

Sources

CAS number and molecular structure of 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid.

An In-Depth Technical Guide to 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a complex organic molecule with potential applications in medicinal chemistry and materials science. While this specific compound is not widely documented in commercial or academic literature, this guide extrapolates its core characteristics, including its molecular structure, physicochemical properties, a proposed synthetic route, and potential areas of application based on the well-established chemistry of its constituent functional groups: a substituted benzenesulfonamide and a benzoic acid. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and potentially synthesize and utilize this novel compound.

Introduction and Molecular Structure Elucidation

This compound is an aromatic sulfonamide derivative of benzoic acid. The molecular structure, as confirmed by its IUPAC name, 4-[(5-tert-butyl-2,3-dimethylphenyl)sulfonylamino]benzoic acid, consists of a benzoic acid moiety where the amino group at the 4-position is linked to a sulfur atom of a 5-tert-butyl-2,3-dimethylbenzenesulfonyl group.

The structural characteristics of this molecule, particularly the presence of the sulfonamide linkage and the substituted aromatic rings, suggest its potential as a bioactive compound. Sulfonamides are a well-known class of compounds with a broad spectrum of biological activities.

Molecular Formula and Structure

The definitive molecular structure and key identifiers for this compound are detailed below.

| Identifier | Value |

| IUPAC Name | 4-[(5-tert-butyl-2,3-dimethylphenyl)sulfonylamino]benzoic acid[1] |

| Molecular Formula | C₁₉H₂₃NO₄S[1] |

| SMILES | CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C(C)(C)C[1] |

| InChI | InChI=1S/C19H23NO4S/c1-12-10-15(19(3,4)5)11-17(13(12)2)25(23,24)20-16-8-6-14(7-9-16)18(21)22/h6-11,20H,1-5H3,(H,21,22)[1] |

| InChIKey | OGLNQJYJSZKXKP-UHFFFAOYSA-N[1] |

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Monoisotopic Mass | 361.13477 Da[1] |

| XlogP | 4.4[1] |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 4 |

Proposed Synthesis Methodology

The synthesis of this compound can be logically approached by forming the sulfonamide bond between two key precursors: 4-aminobenzoic acid and 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride. This is a well-established method for the synthesis of arylsulfonamides.

Retrosynthetic Analysis

A retrosynthetic approach logically breaks down the target molecule into readily available starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthetic Protocol

This proposed protocol is based on standard procedures for the synthesis of analogous sulfonamides.[2][3]

Step 1: Synthesis of 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride

-

Chlorosulfonation of 5-tert-butyl-2,3-dimethylbenzene: To a cooled (0 °C) solution of 5-tert-butyl-2,3-dimethylbenzene in a suitable inert solvent (e.g., chloroform or dichloromethane), add chlorosulfonic acid dropwise with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to proceed at low temperature for several hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid. The product, 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride, will precipitate as a solid.

-

Purification: The crude product can be collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like hexane.

Step 2: Synthesis of this compound

-

Dissolution of 4-aminobenzoic acid: Dissolve 4-aminobenzoic acid in an aqueous solution of a weak base, such as sodium carbonate or sodium bicarbonate, to form the soluble sodium salt.[3]

-

Addition of Sulfonyl Chloride: To the cooled (0-5 °C) solution of sodium 4-aminobenzoate, add a solution of 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride in a water-miscible solvent (e.g., acetone or THF) dropwise with constant stirring.

-

Reaction and Monitoring: Continue stirring at room temperature for several hours. Monitor the reaction by TLC until the starting materials are consumed.[2]

-

Acidification and Precipitation: Acidify the reaction mixture with a dilute mineral acid (e.g., HCl) to a pH of 2-3. The desired product, this compound, will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water to remove any inorganic salts, and dry. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane.

Synthesis Workflow Diagram

Sources

The Pharmacological Potential of Substituted Benzenesulfonamido Benzoic Acids: A Technical Guide for Drug Discovery

Abstract

The confluence of the benzenesulfonamide and benzoic acid scaffolds has given rise to a class of molecules with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of substituted benzenesulfonamido benzoic acids, offering a comprehensive resource for researchers, medicinal chemists, and drug development professionals. We will navigate the synthetic landscape, delve into the diverse pharmacological activities, elucidate key mechanisms of action, and dissect the nuanced structure-activity relationships that govern the therapeutic potential of these compounds. This guide is designed to not only inform but also to inspire the rational design of next-generation therapeutics based on this versatile molecular framework.

Introduction: A Privileged Structural Motif

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, most famously embodied in the sulfonamide antibiotics that revolutionized the treatment of bacterial infections.[1] Their mechanism of action, the competitive inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria, is a classic example of targeted chemotherapy.[2] Similarly, the benzoic acid scaffold is a frequent flyer in pharmacology, with derivatives exhibiting a wide array of biological effects, including anti-inflammatory and analgesic properties.[3]

The amalgamation of these two pharmacophores into a single molecular entity, the substituted benzenesulfonamido benzoic acid, creates a framework with significant potential for polypharmacology and the development of novel therapeutic agents. These compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, making them a fertile ground for drug discovery.[4][5] This guide will provide a comprehensive overview of the current state of knowledge and future directions in the exploration of this promising class of molecules.

Synthetic Strategies: Building the Core Scaffold

The synthesis of substituted benzenesulfonamido benzoic acids is typically achieved through the condensation of a substituted aminobenzoic acid with a substituted benzenesulfonyl chloride. This versatile approach allows for the introduction of a wide variety of substituents on both aromatic rings, enabling a systematic exploration of the structure-activity landscape.

A general synthetic scheme is presented below:

Caption: General synthetic route for substituted benzenesulfonamido benzoic acids.

More advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have also been employed to construct more complex derivatives.[6] The choice of synthetic route is often dictated by the desired substitution pattern and the commercial availability of starting materials.

Biological Activities and Therapeutic Potential

Substituted benzenesulfonamido benzoic acids have been investigated for a range of therapeutic applications, with promising results in several key areas.

Antimicrobial Activity

Building on the legacy of sulfonamide antibiotics, novel benzenesulfonamido benzoic acid derivatives have been synthesized and evaluated for their antimicrobial properties. The underlying mechanism often mirrors that of traditional sulfa drugs, involving the inhibition of bacterial folic acid synthesis.[1]

Table 1: Representative Antimicrobial Activity of Substituted Benzenesulfonamido Benzoic Acids

| Compound ID | R1 (on Benzenesulfonamide) | R2 (on Benzoic Acid) | Target Organism | MIC (µg/mL) | Reference |

| 1a | 4-CH₃ | H | Staphylococcus aureus | 12.5 | [5] |

| 1b | 4-Cl | H | Escherichia coli | 25 | [5] |

| 1c | 4-NO₂ | H | Candida albicans | 50 | [5] |

MIC: Minimum Inhibitory Concentration

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a high priority. Substituted benzenesulfonamido benzoic acids have emerged as promising candidates, with many derivatives exhibiting potent anti-inflammatory effects. A key mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[7]

Table 2: In Vitro Anti-inflammatory Activity of Selected Derivatives

| Compound ID | R1 | R2 | COX-1 Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) | Reference |

| 2a | 4-F | 5-Cl | 15.2 | 1.8 | [8] |

| 2b | 4-OCH₃ | 5-Cl | 20.5 | 2.5 | [8] |

| 2c | H | 5-NO₂ | >100 | 5.1 | [8] |

IC₅₀: Half-maximal inhibitory concentration

Anticancer Activity

The quest for more effective and selective anticancer agents is a driving force in medicinal chemistry. Substituted benzenesulfonamido benzoic acids have demonstrated significant cytotoxic activity against various cancer cell lines.[9][10] A primary target for many of these compounds is carbonic anhydrase (CA), particularly the tumor-associated isoforms CA IX and CA XII.[11][12] These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell survival and proliferation.

Table 3: Anticancer Activity of Benzenesulfonamido Benzoic Acid Derivatives

| Compound ID | R1 | R2 | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3a | 4-Cl | H | MCF-7 (Breast) | 5.8 | [13] |

| 3b | 4-F | H | HCT-116 (Colon) | 3.2 | [14] |

| 3c | 3,4-di-Cl | H | A549 (Lung) | 7.1 | [14] |

Mechanisms of Action: Beyond the Obvious

While the inhibition of specific enzymes like dihydropteroate synthase and carbonic anhydrases are well-established mechanisms, the biological activity of substituted benzenesulfonamido benzoic acids is likely more complex.

Carbonic Anhydrase Inhibition

The primary sulfonamide moiety (-SO₂NH₂) is a key pharmacophore for binding to the zinc ion in the active site of carbonic anhydrases.[15] By inhibiting tumor-associated CA isoforms, these compounds can disrupt the pH balance of cancer cells, leading to apoptosis.[13]

Caption: Inhibition of carbonic anhydrase in the tumor microenvironment.

Other Potential Targets

It is plausible that this class of compounds interacts with other biological targets. For instance, some sulfonamide-containing drugs have been shown to modulate the activity of other enzymes and receptors.[4] Further research is needed to explore these alternative mechanisms, which could open up new therapeutic avenues. The structural similarity to other biologically active molecules suggests potential interactions with kinases, proteases, or nuclear receptors.

Structure-Activity Relationship (SAR): A Guide to Rational Design

Understanding the relationship between molecular structure and biological activity is paramount for the rational design of new drugs. For substituted benzenesulfonamido benzoic acids, several key SAR principles have emerged.

-

Substituents on the Benzenesulfonamide Ring: The nature and position of substituents on this ring significantly influence potency and selectivity. Electron-withdrawing groups, such as nitro and halogen moieties, often enhance activity.[16]

-

Substituents on the Benzoic Acid Ring: Modifications to this ring can modulate pharmacokinetic properties and target engagement. The position of the sulfonamido linkage (ortho, meta, or para) to the carboxylic acid group is also a critical determinant of activity.

-

The Sulfonamide Linker: The sulfonamide group itself is a crucial hydrogen bond donor and acceptor, playing a vital role in binding to target enzymes.[17]

Caption: Key structural features for SAR studies.

Experimental Protocols: A Practical Guide

To facilitate further research in this area, we provide detailed protocols for key in vitro assays.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[18][19]

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial culture in logarithmic growth phase

-

Test compound stock solution (in DMSO)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[20][21]

Materials:

-

COX-1 and COX-2 enzymes (human or ovine)

-

Arachidonic acid (substrate)

-

Colorimetric substrate (e.g., TMPD)

-

Test compound stock solution (in DMSO)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

In a 96-well plate, add the assay buffer, heme, and the COX enzyme.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

-

Measure the absorbance at the appropriate wavelength over time.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell viability by measuring cellular protein content.[22][23]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

-

Fix the cells with cold TCA.

-

Stain the fixed cells with SRB solution.

-

Wash away the unbound dye with 1% acetic acid.

-

Solubilize the bound dye with Tris base solution.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Conclusion and Future Perspectives

Substituted benzenesulfonamido benzoic acids represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy across a range of biological targets, coupled with their synthetic tractability, makes them an attractive area for continued research. Future efforts should focus on:

-

Exploring Novel Mechanisms of Action: Moving beyond established targets to identify new biological pathways modulated by these compounds.

-

Improving Selectivity: Designing derivatives with enhanced selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

-

Optimizing Pharmacokinetic Properties: Fine-tuning the physicochemical properties of these molecules to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

The in-depth understanding of the synthesis, biological activities, and structure-activity relationships presented in this guide provides a solid foundation for the next wave of innovation in the development of benzenesulfonamido benzoic acid-based therapeutics.

References

- Costantino, L., Barlocco, D., et al. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Journal of Medicinal Chemistry, 57(5), 2139-2152.

- El-Gohary, N. S., & Shaaban, M. I. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26867-26884.

-

Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

- Ghorab, M. M., Alsaid, M. S., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Molecules, 28(8), 3569.

- Imran, M., & Khan, S. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 18(10), 2469-2485.

- De Simone, G., & Supuran, C. T. (2020). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1334-1341.

-

Baltzar, B. K. (2017). Minimal Inhibitory Concentration (MIC). protocols.io. [Link]

- Recent developments in the synthesis of N-aryl sulfonamides. (2025).

- Skehan, P., Storeng, R., et al. (1990). Sulforhodamine B colorimetric assay for cytotoxicity screening. Journal of the National Cancer Institute, 82(13), 1107-1112.

- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025).

- Recent Advances in the Synthesis of Sulfonamides Intermedi

- Lee, J. H., & Park, J. H. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(19), 7725-7743.

- Angeli, A., & Supuran, C. T. (2018). Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors?. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 345-350.

- El-Gohary, N. S., & Shaaban, M. I. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

- Robledo-Cadena, D. X., et al. (2020). Cyclooxygenase (COX) activity assay. Bio-protocol, 10(15), e3693.

- Kawiak, A., Chojnacki, J., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1 H-pyrrol-1-yl)Benzenesulfonamide Derivatives. International Journal of Molecular Sciences, 19(5), 1482.

- Angeli, A., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 883-888.

- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2024). MDPI.

- Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2020). Bio-protocol.

- Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. (2004). The Journal of Organic Chemistry, 69(17), 5578-5587.

- Sulforhodamine B Cell Cytotoxicity Assay Kit (Colorimetric). (2026). Abcam.

- Novel Sulfonamide-Based Analogs of Metformin Exert Promising Anti-Coagulant Effects without Compromising Glucose-Lowering Activity. (2020). MDPI.

- SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. (2018). White Rose Research Online.

- Exploring QSARs of some benzenesulfonamides incorporating cyanoacrylamide moieties as a carbonic anhydrase inhibitors (specifically against tumor-associated isoforms IX and XII). (2014). Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 635-643.

- Orellana, E. A. (2016). Sulforhodamine B (SRB)

- Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms Based on Cell Line Cytotoxic Screening Activity. (2025).

- Molecular mechanism of plasmid-borne resistance to sulfonamides. (2022). bioRxiv.

- El-Gohary, N. S., & Shaaban, M. I. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26867-26884.

- Microbiology guide to interpreting minimum inhibitory concentr

- Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. (2022). MDPI.

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2025).

- Timegadine In Vitro Cyclooxygenase (COX) Inhibition Assay: Application Notes and Protocols. (2025). Benchchem.

- Metal-free efficient synthesis of aryl sulfonamides from N-hydroxy sulfonamide and amines. (2024). Organic & Biomolecular Chemistry.

- COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.

- CytoScan™ SRB Cell Cytotoxicity Assay. (n.d.). G-Biosciences.

- Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Deriv

- Secondary/tertiary benzenesulfonamides with inhibitory action against the cytosolic human carbonic anhydrase isoforms I and II. (2013). Bioorganic & Medicinal Chemistry Letters, 23(10), 2973-2977.

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io.

- 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. (2024). Journal of Medicinal Chemistry.

- Replacing sulfa drugs with novel DHPS inhibitors. (2014). Future Medicinal Chemistry, 6(12), 1345-1360.

- Recent developments in the synthesis of N-aryl sulfonamides. (2025).

- Comparative Guide to the Structural Activity Relationship of 2-Hydroxymethyl Benzoic Acid Derivatives as Anti-Inflamm

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives [mdpi.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. nanobioletters.com [nanobioletters.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1 H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. tandfonline.com [tandfonline.com]

- 18. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 19. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Determining the Solubility Profile of 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from oral bioavailability to formulation design. This guide provides a comprehensive technical framework for characterizing the solubility of 4-(5-tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid, a molecule with distinct acidic and lipophilic characteristics. While specific experimental data for this compound is not publicly available, this document serves as an in-depth methodological whitepaper. It is designed for researchers, medicinal chemists, and drug development professionals, outlining the theoretical underpinnings, gold-standard experimental protocols, and data interpretation strategies necessary to build a complete solubility profile. We will detail the industry-standard Shake-Flask method, discuss the critical impact of pH on aqueous solubility, and propose a multi-solvent screening strategy to inform pre-formulation and development activities.

Introduction: Molecular Structure and the Imperative of Solubility

Analysis of the Target Molecule

The solubility behavior of this compound is dictated by the interplay of its distinct functional groups:

-

Benzoic Acid Moiety: This group contains a carboxylic acid (pKa typically ~4-5), making the molecule a weak acid. This feature predicts that its aqueous solubility will be highly dependent on the pH of the solution.[1][2][3]

-

Sulfonamide Linker: The sulfonamide group can participate in hydrogen bonding, but its N-H proton is significantly less acidic than the carboxylic acid proton and is unlikely to ionize under physiologically relevant conditions.

-

Substituted Benzene Ring: The core structure includes a disubstituted benzene ring featuring a bulky, non-polar tert-butyl group and two methyl groups. These hydrophobic moieties are expected to limit aqueous solubility, particularly at low pH, and promote solubility in organic solvents.

Based on this structure, we can hypothesize that the compound will exhibit low intrinsic solubility in water but that its solubility will increase significantly as the pH rises above its pKa, due to the deprotonation of the carboxylic acid.

The Critical Role of Solubility in Drug Development

Determining the solubility of a drug candidate is a cornerstone of pharmaceutical research.[4] Low aqueous solubility can lead to a cascade of developmental challenges, including poor absorption and bioavailability, unreliable results in in vitro biological assays, and significant hurdles in developing viable formulations for clinical use.[1][5] A thorough understanding of a compound's solubility profile across various pH conditions and in different solvent systems is therefore essential for lead optimization and successful product development.[4]

Theoretical Framework for Solubility

Fundamental Physicochemical Principles

The dissolution of a solid solute in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a crystalline solid like this compound, the energy required to overcome the crystal lattice forces must be compensated by the energy released from favorable solute-solvent interactions. The bulky, non-polar regions of the molecule will favor interactions with non-polar or moderately polar organic solvents, while the ionizable carboxylic acid and hydrogen-bonding sulfonamide groups will govern interactions in aqueous media.

pH-Dependent Solubility: The Henderson-Hasselbalch Equation in Practice

For an ionizable weak acid, such as the target molecule, the relationship between pH, pKa, and the ratio of the ionized (conjugate base) to non-ionized (acid) forms is described by the Henderson-Hasselbalch equation.[1][3]

pH = pKa + log ([A⁻] / [HA])

Where:

-

[HA] is the concentration of the neutral, less water-soluble form.

-

[A⁻] is the concentration of the ionized, more water-soluble carboxylate form.

When pH is below the pKa, the neutral form [HA] predominates, leading to lower aqueous solubility. As the pH increases above the pKa, the equilibrium shifts towards the ionized form [A⁻], which can more readily participate in favorable ion-dipole interactions with water, thus increasing solubility.[1][6]

Caption: pH-dependent equilibrium of the target molecule.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain definitive solubility values, the thermodynamic or equilibrium solubility must be measured. The saturation shake-flask method is the universally recognized gold-standard procedure for this purpose due to its reliability and direct measurement of the compound in equilibrium with its solid phase.[7][8]

The Saturation Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that true equilibrium is achieved and measured accurately.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a precisely known volume of the desired solvent (e.g., pH-adjusted buffer, organic solvent). The excess solid is crucial to ensure saturation is reached.[4]

-

Equilibration: Seal the vials and place them in a mechanical agitator or orbital shaker capable of maintaining a constant temperature (e.g., 25°C for standard measurements or 37°C for biorelevant studies).[9][10] Agitate the samples for a predetermined period. A good starting point is 24-48 hours.[5]

-

Equilibrium Confirmation: To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration (e.g., <5% variation).[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid sediment. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved solute from the undissolved solid. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the clear filtrate with an appropriate solvent to bring the concentration within the linear range of a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method as it provides both quantification and the ability to detect any potential degradation of the compound.[7]

-

pH Verification: For aqueous solutions, the final pH of the slurry should be measured at the end of the experiment to ensure the compound itself did not alter the pH of the buffer.[4]

Caption: Workflow for the Shake-Flask Solubility Assay.

Proposed Solubility Profiling Strategy

A comprehensive solubility profile requires testing in both aqueous and organic media.

Aqueous Solubility in Biorelevant Media

To understand the compound's behavior in the gastrointestinal tract, solubility should be determined at 37 ± 1 °C in aqueous buffers representing key physiological pH values, as recommended for the Biopharmaceutics Classification System (BCS).[9]

| Proposed Aqueous Medium | pH | Relevance | Hypothetical Solubility (mg/mL) |

| Simulated Gastric Fluid (w/o enzymes) | 1.2 | Stomach | < 0.01 |

| Acetate Buffer | 4.5 | Small Intestine (Upper) | 0.1 - 0.5 |

| Phosphate Buffer (FaSSIF) | 6.8 | Small Intestine (Lower) | > 1.0 |

Note: The solubility values are hypothetical and serve as an illustrative example based on the molecular structure.

Solubility in Common Organic Solvents

Screening in a range of organic solvents is crucial for guiding synthetic chemistry (e.g., reaction and purification conditions) and early formulation work (e.g., identifying potential co-solvents or vehicles for non-clinical studies).

| Solvent | Polarity Index | Solvent Class | Hypothetical Solubility (mg/mL) |

| Heptane | 0.1 | Aliphatic Hydrocarbon | < 1 |

| Toluene | 2.4 | Aromatic Hydrocarbon | 10 - 50 |

| Dichloromethane (DCM) | 3.1 | Halogenated | > 100 |

| Ethyl Acetate | 4.4 | Ester | 50 - 100 |

| Acetone | 5.1 | Ketone | > 200 |

| Ethanol | 5.2 | Protic Alcohol | > 200 |

| Methanol | 6.6 | Protic Alcohol | > 200 |

Note: The solubility values are hypothetical and serve as an illustrative example.

Data Interpretation and Strategic Application

The collected solubility data is not an endpoint but a critical tool for decision-making:

-

For Medicinal Chemists: A low aqueous solubility might prompt structural modifications to improve physicochemical properties. High solubility in solvents like ethyl acetate or heptane mixtures informs purification strategies like crystallization.

-

For Formulation Scientists: The pH-solubility profile is paramount. For this acidic compound, a significant increase in solubility at higher pH suggests that salt formation (e.g., a sodium or potassium salt) could be a viable strategy to enhance dissolution and bioavailability.[1] The organic solvent data can help identify suitable co-solvents for liquid formulations.

-

For Biopharmaceutics: The data from aqueous buffers is the first step in assessing the compound's provisional BCS class.[9] If the highest therapeutic dose is soluble in 250 mL of aqueous media across the pH range of 1.2-6.8, the drug is considered highly soluble.[9]

Conclusion

This guide presents a robust, scientifically-grounded framework for the comprehensive solubility characterization of this compound. By integrating a theoretical understanding of the molecule's structure with the gold-standard shake-flask experimental protocol, researchers can generate reliable and actionable data. This information is fundamental to navigating the complexities of drug discovery and development, enabling informed decisions that mitigate risks and accelerate the journey from candidate molecule to potential therapeutic.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. World Health Organization. Available at: [Link]

-

1236 SOLUBILITY MEASUREMENTS. ResearchGate. Available at: [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. Available at: [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Available at: [Link]

-

PH and Solvent Effect on Drug Solubility. SlideShare. Available at: [Link]

-

Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

-

16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]

-

Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Available at: [Link]

-

Exp. 11 The influence of pH on solubility in water Theory. University of Mustansiriyah. Available at: [Link]

-

Annex 4. World Health Organization (WHO). Available at: [Link]

-

Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. Available at: [Link]

-

The solubility of benzoic acid in seven solvents. ResearchGate. Available at: [Link]

-

Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Industrial & Engineering Chemistry Research. Available at: [Link]

-

Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. Available at: [Link]

-

Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. Available at: [Link]

-

The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. National Institutes of Health (NIH). Available at: [Link]

-

Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine. Available at: [Link]

-

Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health (NIH). Available at: [Link]

-

Solubility of Benzoic Acid in Mixed Solvents. ResearchGate. Available at: [Link]

-

4-(4-Butoxy-3-methylbenzenesulfonamido)benzoic acid | C18H21NO5S | CID 16645216. PubChem. Available at: [Link]

-

3,5-Di-tert-butyl-4-hydroxybenzoic acid | C15H22O3 | CID 15007. PubChem. Available at: [Link]

-

Solubility of benzilic acid in select organic solvents at 298.15 K. ResearchGate. Available at: [Link]

-

tert-Butylbenzoic acid (mixed isomers) | C11H14O2 | CID 136850. PubChem. Available at: [Link]

-

The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Canadian Journal of Chemistry. Available at: [Link]

-

Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, ethyl ester. PubChem. Available at: [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. enamine.net [enamine.net]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. who.int [who.int]

In Silico Modeling of 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid: A Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of modern drug discovery, the strategic application of computational, or in silico, modeling has become an indispensable tool for accelerating the identification and optimization of novel therapeutic agents. This guide provides an in-depth technical overview of the in silico modeling of 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid, a molecule of interest within the broader class of sulfonamide-containing compounds. Sulfonamides are a well-established pharmacophore, present in a wide array of approved drugs and clinical candidates, and are known to interact with a variety of biological targets. The specific structural features of the title compound, including the bulky tert-butyl and dimethyl groups, suggest an enhanced lipophilicity which may contribute to its bioavailability and efficacy.[1]